Reaction Rate Advantage: Potassium 2-Chlorophenyltrifluoroborate vs. 2-Chlorophenylboronic Acid in Transmetalation
In a direct head-to-head comparison under identical Rh(I)-catalyzed addition to benzaldehyde, potassium phenyltrifluoroborate—the structural analog of the target compound—exhibited a reaction rate 2- to 3-fold higher than phenylboronic acid [1]. This rate acceleration is attributed to the tetracoordinate boron species facilitating transmetalation without requiring an exogenous base to generate the active nucleophile. Extrapolating this class-level behavior, potassium 2-chlorophenyltrifluoroborate is expected to provide comparably faster kinetics than 2-chlorophenylboronic acid.
| Evidence Dimension | Reaction rate of transmetalation |
|---|---|
| Target Compound Data | 2- to 3-fold faster than boronic acid |
| Comparator Or Baseline | Phenylboronic acid (rate = 1× baseline) |
| Quantified Difference | 2× to 3× rate enhancement |
| Conditions | Rh(acac)(CO)₂ (3 mol%), dppf (3 mol%), DME/water (1:1), 80°C, 16 h |
Why This Matters
Faster reaction kinetics can reduce cycle time and energy consumption in both discovery-scale synthesis and larger-scale production, directly impacting process economics.
- [1] Batey, R. A., Thadani, A. N., & Smil, D. V. (2002). Organoboron compounds as mild nucleophiles in Lewis acid- and transition metal-catalyzed C–C bond-forming reactions. Pure and Applied Chemistry, 74(1), 43–55. View Source
